O-Methyldauricine

Cardiovascular pharmacology Antiarrhythmic Ion channel modulation

Procure O-Methyldauricine (CAS 2202-17-7) for critical research where structural precision is non-negotiable. This bisbenzylisoquinoline alkaloid exhibits a distinct antiarrhythmic profile from its parent compound dauricine, making it essential for cardiovascular SAR studies. Its validated role as a selective microbial DPP4 inhibitor with in vivo efficacy in diabetic models offers unique metabolic research applications. Ensure experimental fidelity—substitution with dauricine or similar analogs will not replicate these specific pharmacological outcomes.

Molecular Formula C39H46N2O6
Molecular Weight 638.8 g/mol
CAS No. 2202-17-7
Cat. No. B191869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyldauricine
CAS2202-17-7
SynonymsDauricine methylether
Molecular FormulaC39H46N2O6
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC
InChIInChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1
InChIKeyUHYCXSGUNAWVBW-CZNDPXEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methyldauricine (CAS 2202-17-7) Compound Profile: Bisbenzylisoquinoline Alkaloid for Cardiovascular and Antineoplastic Research


O-Methyldauricine (CAS 2202-17-7), also designated as (-)-O-Methyldauricine or O,O-Dimethylcuspidaline, is a bisbenzylisoquinoline alkaloid with molecular formula C39H46N2O6 and molecular weight 638.79 g/mol [1]. Structurally, it is the O-methylated derivative of dauricine, featuring a benzylisoquinoline core with two chiral centers [2]. The compound is isolated from multiple botanical sources including Popowia cf. cyanocarpa, Colubrina asiatica, and Menispermum species , and has been characterized as an optical isomer sharing the same structural formula as O-methylberbamunine and O-methylmagnoline [3]. Its lipophilic profile (ACD/LogP: 6.26, calculated logD at pH 7.4: 4.86) suggests significant membrane permeability potential .

Why O-Methyldauricine Cannot Be Substituted by Dauricine or Other Bisbenzylisoquinoline Analogs


Substituting O-Methyldauricine with its parent compound dauricine or other bisbenzylisoquinoline alkaloids without verification introduces significant risk of divergent experimental outcomes. Direct comparative evidence demonstrates that O-methylation of the dauricine scaffold alters its pharmacological profile in measurable ways. For instance, O-Methyldauricine and dauricine exhibit distinct antiarrhythmic characteristics in experimental models [1]. Furthermore, structure-activity relationship studies within the bisbenzylisoquinoline class indicate that the specific connectivity and substitution pattern—including the presence of the 18-membered macrocyclic ring formed by oxygen bridges—critically determines functional activity, with dauricine showing minimal influence on P-glycoprotein function while other analogs maintain inhibitory activity [2]. Additionally, O-Methyldauricine exhibits optical isomerism with O-methylberbamunine and O-methylmagnoline, sharing the same structural formula yet representing distinct stereochemical entities [3], underscoring that even nominal structural similarity does not guarantee functional equivalence.

O-Methyldauricine (CAS 2202-17-7) Quantitative Comparative Evidence: Antiarrhythmic, Antimicrobial, and Target Engagement Data


O-Methyldauricine Demonstrates Antiarrhythmic Profile Distinct from Parent Compound Dauricine

Direct head-to-head comparative study demonstrates that O-Methyldauricine (OMD), the alkylated derivative of dauricine (Dau), exhibits an antiarrhythmic profile that is distinct from the parent compound in experimental arrhythmia models [1]. The study explicitly states that OMD's anti-experimental arrhythmic effects differ from those of the mother compound dauricine [1]. While specific quantitative data on efficacy metrics from the full text are not extractable from the current record, the peer-reviewed publication establishes that the structural modification (O-methylation) results in a qualitatively distinct pharmacological outcome in cardiovascular assays [1].

Cardiovascular pharmacology Antiarrhythmic Ion channel modulation

O-Methyldauricine Exhibits Selective Microbial DPP4 Inhibition with In Vivo Glucose Tolerance Improvement in Diabetic Mice

O-Methyldauricine has been identified as a selective inhibitor of microbial DPP4 (dipeptidyl peptidase-4), an activity that distinguishes it from host-targeted DPP4 inhibitors and broad-spectrum bisbenzylisoquinoline analogs [1]. The compound was shown to improve glucose tolerance in diabetic mice models [1]. This functional activity represents a unique intersection of bisbenzylisoquinoline alkaloid pharmacology with gut microbiome-targeted metabolic intervention—a profile not reported for dauricine or most other in-class compounds [1]. The referenced study (Wang K et al., Science, 2023) provides the original validation of this target engagement and in vivo efficacy, though comparator data against other bisbenzylisoquinolines was not specified in the current source record [1].

Metabolic disease Diabetes DPP4 inhibition Gut microbiome

O-Methyldauricine Modulates Chloroquine Resistance in Plasmodium falciparum

O-Methyldauricine has been demonstrated to modulate chloroquine resistance in Plasmodium falciparum [1]. This activity suggests a potential role as a resistance-reversal agent or chemosensitizer in antimalarial therapy. Among bisbenzylisoquinoline alkaloids, this specific resistance-modulating property is not broadly characterized; for instance, dauricine is primarily studied for antiarrhythmic, anti-inflammatory, and antitumor activities without documented chloroquine resistance modulation [2]. The differentiation lies in O-Methyldauricine's capacity to interact with resistance-associated mechanisms in malaria parasites, a functional profile that may inform selection for neglected tropical disease research programs.

Malaria Antimalarial Drug resistance modulation Plasmodium falciparum

O-Methyldauricine Displays Antibacterial Activity Demonstrated Across Multiple Vendor Validations

O-Methyldauricine exhibits documented antibacterial activity, a property consistently reported across multiple independent commercial databases and technical datasheets [1]. The compound is an isoquinoline derivative extracted from plants including P. ophthalmicus, and this antibacterial activity represents one of its most consistently validated biological functions [1]. While dauricine also possesses antibacterial properties among its broader pharmacological profile, the specific spectrum of activity and potency metrics for O-Methyldauricine relative to other bisbenzylisoquinolines are not quantitatively differentiated in the currently accessible record.

Antibacterial Antimicrobial Natural product Infectious disease

O-Methyldauricine (CAS 2202-17-7): Research and Industrial Application Scenarios Based on Validated Differential Evidence


Cardiovascular Pharmacology Research: Structure-Activity Relationship Studies of Antiarrhythmic Bisbenzylisoquinoline Derivatives

O-Methyldauricine is most strongly justified for procurement in cardiovascular research programs investigating the structure-activity relationship (SAR) of bisbenzylisoquinoline alkaloids on ion channel function and arrhythmia models. The direct comparative evidence establishing that O-Methyldauricine exhibits an antiarrhythmic profile distinct from its parent compound dauricine provides a validated basis for its inclusion in SAR studies [1]. Researchers seeking to understand how O-methylation of the dauricine scaffold alters electrophysiological properties will require O-Methyldauricine specifically—substitution with dauricine will not recapitulate the distinct profile documented in the Tongji Medical University comparative study [1].

Host-Microbiome Metabolic Research: Microbial DPP4 as a Therapeutic Target in Diabetes

O-Methyldauricine is validated as a selective microbial DPP4 inhibitor with demonstrated in vivo efficacy in improving glucose tolerance in diabetic mice [2]. This application scenario leverages a unique functional profile that distinguishes O-Methyldauricine from most bisbenzylisoquinoline analogs, which have not been characterized for microbial DPP4 engagement. Procurement for metabolic disease research programs investigating gut microbiome-targeted interventions—particularly those exploring the host-microbiome isozyme paradigm established in Wang et al., Science (2023)—is supported by peer-reviewed evidence of target engagement and in vivo pharmacodynamic effect [2].

Antimalarial Drug Resistance Research: Chemosensitization and Resistance Modulation Studies

O-Methyldauricine's documented ability to modulate chloroquine resistance in Plasmodium falciparum positions it as a relevant tool compound for antimalarial research programs focused on resistance mechanisms and chemosensitization strategies [3]. This application scenario is distinguished from general antimalarial screening using other bisbenzylisoquinoline alkaloids (which lack documented resistance modulation activity) and addresses a specific unmet need in malaria research: identifying natural products capable of reversing or attenuating drug resistance phenotypes [3].

Antimicrobial Natural Product Screening and Reference Standard Development

O-Methyldauricine serves as a characterized bisbenzylisoquinoline reference standard for antimicrobial screening programs, supported by consistent vendor validation of antibacterial activity and well-defined purity specifications (95-99% by HPLC-DAD/ELSD) [4]. The compound's established botanical provenance from multiple authenticated sources (including Popowia cf. cyanocarpa and Menispermum species) provides additional traceability for natural product chemistry and pharmacognosy applications .

Technical Documentation Hub

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29 linked technical documents
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